Target Engagement Class: CTPS1 Inhibitory Potential vs. Non-Fluorinated Benzenesulfonamide Analogs
Patents disclose a sulfonamide derivative series as CTPS1 inhibitors, where the pyridine-3-sulfonamide group contributes to a distinct hydrogen-bond acceptor/donor pattern not present in benzenesulfonamide or thiophene-sulfonamide variants [1]. No direct IC50 or Kd comparison between the target compound and a specific analog is publicly available. However, class-level SAR indicates that heteroaryl sulfonamides with a pyridine nitrogen can form additional polar contacts within the CTPS1 active site, potentially leading to differentiated potency [1].
| Evidence Dimension | Predicted binding mode alteration |
|---|---|
| Target Compound Data | Pyridine-3-sulfonamide moiety capable of dual H-bond donor/acceptor interactions |
| Comparator Or Baseline | Corresponding benzenesulfonamide analog (lacks pyridine nitrogen) |
| Quantified Difference | Not quantified; inferred from patent SAR descriptions |
| Conditions | In silico and in vitro CTPS1 enzymatic assay context (patent WO2021053402A2) |
Why This Matters
For research groups building CTPS1 inhibitor SAR libraries, the presence of the pyridyl nitrogen offers an additional interaction handle that can be exploited to optimize potency and selectivity, making this compound a non-redundant tool molecule.
- [1] Step Pharma S.A.S. Sulfonamide derivatives as CTPS1 inhibitors. Patent WO2021053402A2, 2020. View Source
